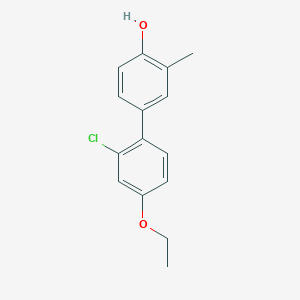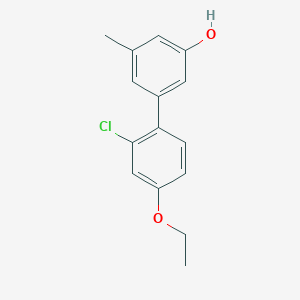
2-Methyl-5-(4-trifluoromethoxyphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-(4-trifluoromethoxyphenyl)phenol, 95% (2M5TFMOP) is an organic compound with a wide range of applications in the field of scientific research. It is a colorless, crystalline solid with a melting point of 128-131°C and a boiling point of 283°C. The compound has a molecular weight of 247.3 g/mol and a molecular formula of C12H11F3O2. 2M5TFMOP is a common reagent used in organic synthesis and is known for its ability to act as a catalyst in a variety of reactions.
Wirkmechanismus
2-Methyl-5-(4-trifluoromethoxyphenyl)phenol, 95% acts as a catalyst in a variety of reactions due to its ability to form a stable complex with the reactants. This complex facilitates the reaction by lowering the activation energy required for the reaction to take place.
Biochemical and Physiological Effects
2-Methyl-5-(4-trifluoromethoxyphenyl)phenol, 95% has no known biochemical or physiological effects on humans or other organisms. It is a reagent used in organic synthesis and does not interact with any biological components.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-5-(4-trifluoromethoxyphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, which makes it ideal for use in large-scale experiments. It is also a relatively stable compound, which makes it suitable for use in long-term experiments. However, it is important to note that 2-Methyl-5-(4-trifluoromethoxyphenyl)phenol, 95% can be toxic if inhaled or ingested, so it should be handled with care.
Zukünftige Richtungen
There are several potential future directions for the use of 2-Methyl-5-(4-trifluoromethoxyphenyl)phenol, 95% in scientific research. It could be used to synthesize a variety of novel compounds, such as drugs and polymers. It could also be used to develop new catalysts for organic synthesis. Additionally, it could be used to study the mechanism of action of various compounds, such as drugs and natural products. Finally, it could be used to develop new methods for the synthesis of complex molecules.
Synthesemethoden
2-Methyl-5-(4-trifluoromethoxyphenyl)phenol, 95% can be synthesized through a two-step process. The first step involves the reaction of 4-trifluoromethoxybenzaldehyde with 2-methyl-5-hydroxytoluene in the presence of an acid catalyst. This reaction results in the formation of 2-methyl-5-(4-trifluoromethoxyphenyl)phenol, 95%. The second step involves the reaction of this compound with sodium hydroxide to produce 2-Methyl-5-(4-trifluoromethoxyphenyl)phenol, 95%.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-(4-trifluoromethoxyphenyl)phenol, 95% is widely used in scientific research due to its ability to act as a catalyst in a variety of reactions. It has been used in the synthesis of various compounds, such as amino acids, peptides, and nucleosides. It has also been used in the synthesis of various drugs, such as antibiotics, antifungals, and antivirals.
Eigenschaften
IUPAC Name |
2-methyl-5-[4-(trifluoromethoxy)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2/c1-9-2-3-11(8-13(9)18)10-4-6-12(7-5-10)19-14(15,16)17/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMGUICYEMTHEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684014 |
Source


|
| Record name | 4-Methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261728-30-6 |
Source


|
| Record name | 4-Methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methylphenol, 95%](/img/structure/B6372405.png)




